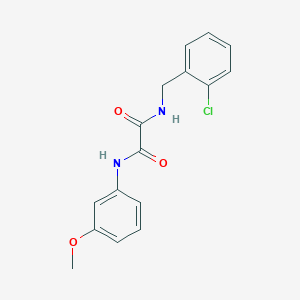
N-(2-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as CBME, is a chemical compound that has been found to have potential applications in scientific research. CBME is a member of the ethanediamide family of compounds and has been shown to have interesting biochemical and physiological effects. In
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the development of new drugs for the treatment of anxiety and depression. This compound has also been found to have anticonvulsant properties, which makes it a potential candidate for the development of new drugs for the treatment of epilepsy.
Mechanism of Action
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is thought to act on the GABAergic system in the brain. This compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA in the brain, this compound may help to reduce anxiety and depression symptoms and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several interesting biochemical and physiological effects. In animal models, this compound has been found to increase the levels of GABA in the brain, which helps to reduce anxiety and depression symptoms. This compound has also been found to have anticonvulsant properties, which makes it a potential candidate for the development of new drugs for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide. One area of research could focus on understanding the exact mechanism of action of this compound. This could involve studies to identify the specific receptors and signaling pathways that this compound interacts with in the brain. Another area of research could focus on developing new drugs based on this compound for the treatment of anxiety, depression, and epilepsy. This could involve studies to optimize the chemical structure of this compound to improve its efficacy and reduce any potential side effects. Overall, this compound has the potential to be a valuable tool for scientific research and drug development in the future.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-13-7-4-6-12(9-13)19-16(21)15(20)18-10-11-5-2-3-8-14(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEVZBHJSLMTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)

![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4900304.png)

![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)
![4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)